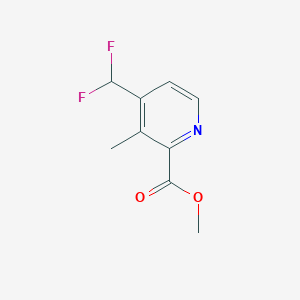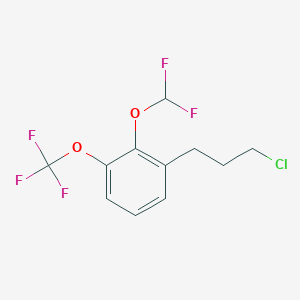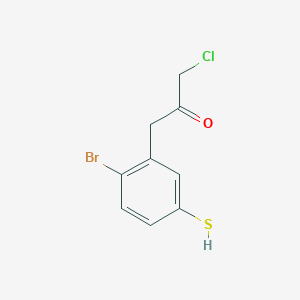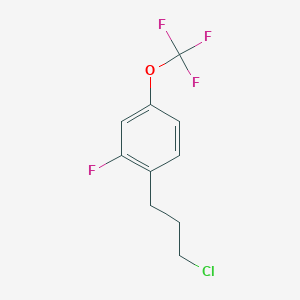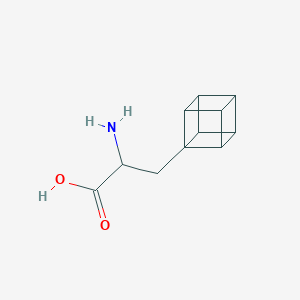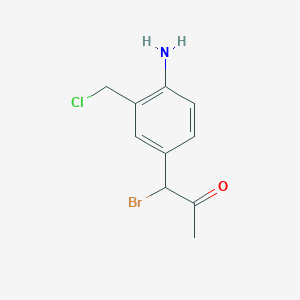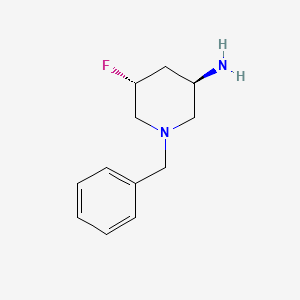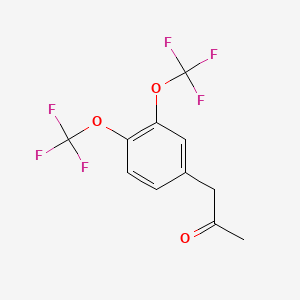![molecular formula C16H12BrN5O B14056885 4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine CAS No. 100069-43-0](/img/structure/B14056885.png)
4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a furan ring, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-bromo-2-pyridine with a diazonium salt under acidic conditions to form the diazenyl intermediate.
Coupling with furan: The diazenyl intermediate is then coupled with a furan derivative under basic conditions to form the furan-diazene compound.
Hydrazone formation: Finally, the furan-diazene compound is reacted with phenylhydrazine under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, [2-(4-chloro-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone
- Methanone, [2-(4-fluoro-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone
Uniqueness
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs.
This detailed article provides a comprehensive overview of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
100069-43-0 |
|---|---|
Formule moléculaire |
C16H12BrN5O |
Poids moléculaire |
370.20 g/mol |
Nom IUPAC |
N'-anilino-N-(4-bromopyridin-2-yl)iminofuran-2-carboximidamide |
InChI |
InChI=1S/C16H12BrN5O/c17-12-8-9-18-15(11-12)20-22-16(14-7-4-10-23-14)21-19-13-5-2-1-3-6-13/h1-11,19H |
Clé InChI |
YARKNXOEWAQFAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C2=CC=CO2)N=NC3=NC=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


